molecular formula C11H16O B13290949 1-(But-2-yn-1-yl)-2-methylcyclopentane-1-carbaldehyde

1-(But-2-yn-1-yl)-2-methylcyclopentane-1-carbaldehyde

Cat. No.: B13290949
M. Wt: 164.24 g/mol
InChI Key: QTKOATCZFXHLJC-UHFFFAOYSA-N
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Description

1-(But-2-yn-1-yl)-2-methylcyclopentane-1-carbaldehyde is an organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with a but-2-yn-1-yl group and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-2-yn-1-yl)-2-methylcyclopentane-1-carbaldehyde typically involves the alkylation of a cyclopentane derivative with a but-2-yn-1-yl halide, followed by oxidation to introduce the carbaldehyde group. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentane derivative, facilitating the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products. The use of continuous flow reactors can enhance the scalability and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(But-2-yn-1-yl)-2-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The but-2-yn-1-yl group can participate in nucleophilic substitution reactions, where the alkyne can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed:

    Oxidation: 1-(But-2-yn-1-yl)-2-methylcyclopentane-1-carboxylic acid.

    Reduction: 1-(But-2-yn-1-yl)-2-methylcyclopentane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(But-2-yn-1-yl)-2-methylcyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which 1-(But-2-yn-1-yl)-2-methylcyclopentane-1-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The but-2-yn-1-yl group can participate in covalent bonding with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as inhibition of enzyme activity or alteration of gene expression.

Comparison with Similar Compounds

    1-(But-2-yn-1-yl)-2-methylcyclopentane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    1-(But-2-yn-1-yl)-2-methylcyclopentane-1-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    1-(But-2-yn-1-yl)-2-methylcyclopentane-1-amine: Similar structure but with an amine group instead of an aldehyde.

Uniqueness: 1-(But-2-yn-1-yl)-2-methylcyclopentane-1-carbaldehyde is unique due to its combination of an alkyne and an aldehyde group on a cyclopentane ring

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1-but-2-ynyl-2-methylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C11H16O/c1-3-4-7-11(9-12)8-5-6-10(11)2/h9-10H,5-8H2,1-2H3

InChI Key

QTKOATCZFXHLJC-UHFFFAOYSA-N

Canonical SMILES

CC#CCC1(CCCC1C)C=O

Origin of Product

United States

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